![molecular formula C14H19N5O2 B402829 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 300700-48-5](/img/structure/B402829.png)
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of California, San Francisco. Since its discovery, MPEP has been extensively studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
BI 1356 is a novel competitive, selective, potent, and long-acting DPP-4 inhibitor . DPP-4 inhibitors are a class of medicines that are used to treat type 2 diabetes .
Treatment of Type 2 Diabetes
BI 1356 is under clinical development for the treatment of type 2 diabetes . It has shown to lower HbA1c after multiple dosing in both genetic and non-genetic models of diabetes .
Improvement of Glycemic Control
BI 1356 has been shown to improve glycemic control in diabetic rodent models . This suggests that it could be efficacious in treating a broad spectrum of type 2 diabetic patients .
Increase in Basal Levels of Active GLP-1
Multiple dosing of BI 1356 leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . This could have long-term benefits on pancreatic alpha- and beta-cells .
Superiority Over Other DPP-4 Inhibitors
The effects on HbA1c and GLP-1 were superior to the short-acting DPP-4 inhibitor vildagliptin . This demonstrates the potential of BI 1356 as a once daily treatment for type 2 diabetes at low therapeutic doses .
Long-Acting DPP-4 Inhibition
BI 1356 has a longer duration of action compared to other DPP-4 inhibitors . This makes it a potential candidate for a truly once-a-day DPP-4 inhibitor for the treatment of type 2 diabetes .
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the inactivation of incretin hormones like glucagon-like peptide (GLP)-1 . These hormones play a crucial role in regulating insulin secretion .
Mode of Action
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione acts as a competitive inhibitor of DPP-4 . It binds to the active site of DPP-4, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which in turn stimulate insulin secretion and inhibit glucagon release .
Biochemical Pathways
By inhibiting DPP-4, 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione potentiates the biological activity of incretin hormones . This leads to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner . The overall effect is improved glycemic control .
Pharmacokinetics
They are absorbed rapidly after oral administration and are widely distributed throughout the body .
Propiedades
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBRSVEDWDMAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.